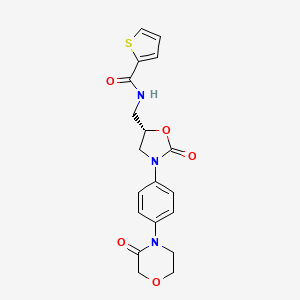

(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

描述

脱氯利伐沙班是利伐沙班的衍生物,利伐沙班是一种众所周知的抗凝血剂,用于预防和治疗血栓栓塞性疾病。脱氯利伐沙班在结构上与利伐沙班相似,但缺少氯原子,这可能影响其药理性质和相互作用。

准备方法

合成路线和反应条件

脱氯利伐沙班的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成恶唑烷酮环和引入噻吩甲酰胺部分。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物,且纯度高。

工业生产方法

脱氯利伐沙班的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、产率和成本效益进行了优化。它涉及使用大型反应器、连续流动系统和严格的质量控制措施,以确保最终产品的稳定性和安全性。

化学反应分析

反应类型

脱氯利伐沙班会发生多种化学反应,包括:

氧化: 该反应可导致形成氧化衍生物。

还原: 还原反应可能会产生化合物的还原形式。

取代: 取代反应可以在分子的不同位置发生,导致各种衍生物。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。条件通常涉及控制温度、特定 pH 值以及使用催化剂来促进反应。

形成的主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可能会导致形成各种取代类似物。

科学研究应用

Pharmaceutical Applications

Anticoagulant Properties

This compound is structurally related to rivaroxaban, a well-known anticoagulant used for the prevention and treatment of thromboembolic disorders. The mechanism of action involves the inhibition of factor Xa, which plays a crucial role in the coagulation cascade. Studies have shown that derivatives of this compound exhibit similar pharmacological effects, making them potential candidates for new anticoagulant therapies .

Antiviral Activity

Recent research has identified (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide as a promising agent against foot-and-mouth disease virus (FMDV). In vitro assays demonstrated that this compound significantly inhibits viral replication, showcasing an effective EC50 value, indicating its potential use in veterinary medicine for controlling FMD outbreaks .

Biochemical Research Applications

Cellular Mechanisms

The compound has been studied for its effects on intracellular calcium dynamics in cardiomyocytes, particularly in conditions where the SERCA2a function is diminished, such as heart failure. It enhances SERCA2a-mediated calcium transport, which is vital for proper cardiac function. This application highlights its potential role in developing treatments for cardiac dysfunctions .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to facilitate the creation of various derivatives with enhanced biological activities. These derivatives are being explored for their potential applications in treating a range of diseases, including cancer and infectious diseases .

Case Study: Antiviral Activity Against FMDV

A detailed study evaluated the antiviral efficacy of several thiophene carboxamide compounds, including this compound). The results indicated:

- EC50 Values : The compound exhibited an EC50 value of approximately 0.083 μM, demonstrating potent antiviral activity.

- Selectivity Index : A high selectivity index (SI), suggesting low cytotoxicity while effectively inhibiting viral replication .

Case Study: Cardiac Function Enhancement

Research focused on the compound's ability to restore calcium handling in cardiomyocytes showed:

作用机制

脱氯利伐沙班通过抑制因子 Xa 发挥作用,因子 Xa 是凝血级联反应中将凝血酶原转化为凝血酶的关键酶 。通过抑制因子 Xa,脱氯利伐沙班阻止凝血酶的形成,进而减少血栓的形成。所涉及的分子靶标和途径与利伐沙班相似,但缺少氯原子可能会导致不同的结合亲和力和相互作用。

相似化合物的比较

类似化合物

利伐沙班: 母体化合物,以其抗凝血特性而闻名。

阿哌沙班: 另一种具有不同化学结构的因子 Xa 抑制剂。

达比加群: 一种直接凝血酶抑制剂,用作抗凝血剂。

独特性

脱氯利伐沙班的独特性在于缺少氯原子,这可能会影响其药理特性,例如结合亲和力、代谢和排泄

生物活性

(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure

The compound consists of a thiophene core linked to an oxazolidinone structure, which is known for its diverse pharmacological properties. The presence of the morpholino and phenyl groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Notably, compounds derived from thiophene have shown significant activity against various cancer cell lines.

Key Findings:

- Cell Line Activity : The compound exhibited notable cytotoxicity against Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM, indicating strong potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism appears to involve disruption of tubulin dynamics, akin to the action of Combretastatin A-4 (CA-4), which leads to cell cycle arrest and inhibition of cancer cell proliferation .

- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively within the colchicine-binding pocket of tubulin, suggesting a robust interaction profile that could be exploited for therapeutic purposes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy.

Research Insights:

- Antibacterial Efficacy : Studies indicated that derivatives of thiophene carboxamides displayed significant antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. One derivative showed an activity index comparable to standard antibiotics .

- Mechanism : The antibacterial mechanism is thought to involve interference with bacterial cell wall synthesis and function, although further studies are needed to elucidate the precise pathways involved.

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

Toxicological Studies:

- Safety Assessments : Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, careful evaluation is required to determine its safety margin in clinical settings .

- Metabolic Pathways : The compound's metabolic pathways should be investigated further to understand its pharmacokinetics and potential side effects upon systemic administration.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Type | IC50/Activity Index | Mechanism/Notes |

|---|---|---|---|

| Anticancer | Hep3B (liver cancer) | 5.46 µM | Disrupts tubulin dynamics; mimics CA-4 |

| Antibacterial | E. coli, P. aeruginosa | Comparable to ampicillin | Interferes with bacterial cell wall synthesis |

| Toxicity | Various | TBD | Requires further investigation |

属性

IUPAC Name |

N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVCANNMDYDYLN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118194 | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415566-28-7 | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloro-rivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415566287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLORO-RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25RP4RHW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。